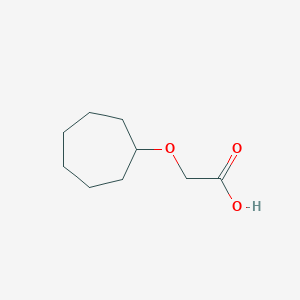

2-(Cycloheptyloxy)acetic acid

Description

2-(Cycloheptyloxy)acetic acid is an organic compound featuring a cycloheptyl group (C₇H₁₃) linked via an ether bond to an acetic acid moiety (CH₂COOH). Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol.

Properties

IUPAC Name |

2-cycloheptyloxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-9(11)7-12-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNHIRNDPUQVDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cycloheptyloxy)acetic acid typically involves the reaction of cycloheptanol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cycloheptanol attacks the carbon atom of chloroacetic acid, displacing the chloride ion and forming the desired product .

Industrial Production Methods

Industrial production of 2-(Cycloheptyloxy)acetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Cycloheptyloxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Cycloheptanone or cycloheptanoic acid.

Reduction: Cycloheptylmethanol.

Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cycloheptyloxy)acetic acid is utilized in several scientific research fields:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-(Cycloheptyloxy)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key parameters for 2-(cycloheptyloxy)acetic acid and its cycloalkyloxy analogs:

Key Observations :

- Ring Size and Lipophilicity : Larger cycloalkyl groups (e.g., cycloheptyl) increase molecular weight and lipophilicity, which may reduce aqueous solubility but enhance membrane permeability in biological systems.

- Crystal Packing : The cyclohexyl derivative in forms stable dimers via O–H⋯O hydrogen bonds and C–H⋯π interactions, suggesting similar behavior in cycloheptyl analogs .

Thioether and Hydroxyethoxy Analogs

- 2-(Tetradecylthio)acetic acid (C₁₆H₃₂O₂S, CAS 2921-20-2):

- 2-(2-Hydroxyethoxy)acetic acid (C₄H₈O₄, MW 120.10):

Complex Derivatives

Limitations and Discrepancies in Data

- Formula Inconsistencies : reports an implausible molecular formula (C₉H₅BrF₃N) for 2-(Cyclopentyloxy)acetic acid, conflicting with its IUPAC name. This highlights the need for verification from authoritative databases.

Biological Activity

2-(Cycloheptyloxy)acetic acid, with the molecular formula CHO and a molecular weight of 172.22 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is synthesized via the reaction of cycloheptanol with chloroacetic acid, leading to various applications in chemistry, biology, and medicine. Understanding its biological activity is crucial for exploring its therapeutic potential and interactions with biomolecules.

The synthesis of 2-(Cycloheptyloxy)acetic acid involves nucleophilic substitution, where the hydroxyl group of cycloheptanol attacks the carbon atom of chloroacetic acid. The reaction conditions can be optimized for high yield and purity, making it suitable for industrial applications.

| Property | Value |

|---|---|

| IUPAC Name | 2-cycloheptyloxyacetic acid |

| Molecular Formula | CHO |

| Molecular Weight | 172.22 g/mol |

| InChI Key | JUNHIRNDPUQVDY-UHFFFAOYSA-N |

The biological activity of 2-(Cycloheptyloxy)acetic acid is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand that can bind to enzymes or receptors, modulating their activity. This interaction is essential for understanding its pharmacological effects.

Biological Activities

Research indicates that 2-(Cycloheptyloxy)acetic acid may exhibit several biological activities, including:

- Anti-inflammatory Effects : Similar compounds have shown significant inhibition of cyclooxygenase (COX-2), which is crucial in the inflammatory response. For example, studies on related phenoxy acetic acids demonstrated potent COX-2 inhibition with IC values ranging from 0.06 to 0.09 μM, suggesting that 2-(Cycloheptyloxy)acetic acid could exhibit similar properties .

- Analgesic Properties : The potential analgesic effects are linked to the inhibition of prostaglandin synthesis, which plays a role in pain signaling pathways.

Case Studies

- Study on COX Inhibition : A study evaluated various phenoxy acetic acid derivatives for their COX-2 inhibitory activities. Compounds similar to 2-(Cycloheptyloxy)acetic acid showed significant anti-inflammatory effects without causing gastrointestinal complications, highlighting their therapeutic potential .

- Toxicological Profile : Another study assessed the safety profiles of related compounds by measuring liver enzymes and kidney function indicators in animal models. These assessments provide valuable insights into the safety of using such compounds in therapeutic settings .

Comparative Analysis

To further understand the uniqueness of 2-(Cycloheptyloxy)acetic acid, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound | COX-2 Inhibition (IC) | Unique Features |

|---|---|---|

| 2-(Cycloheptyloxy)acetic acid | TBD | Seven-membered cycloheptyloxy group |

| 2-(Cyclohexylmethoxy)acetic acid | TBD | Six-membered cyclohexyl group |

| 2-(Cyclopentyloxy)acetic acid | TBD | Five-membered cyclopentyl group |

Q & A

Q. Cross-Validate Techniques :

- LC-MS/MS : Detect transient intermediates (e.g., cycloheptyloxy anions).

- Isotope Labeling : Use D₂O to track proton exchange in NMR .

Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16) .

Q. What strategies mitigate oxidative degradation during storage of 2-(Cycloheptyloxy)acetic acid?

- Stability Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.